JKC 363 falls under the category of peptide antagonists. Its classification is significant due to its interaction with the melanocortin receptor system, which plays a crucial role in energy homeostasis and feeding behavior. This compound is utilized in various scientific studies to explore its effects on receptor activation and inhibition .
The synthesis of JKC 363 involves solid-phase peptide synthesis techniques, which allow for the construction of peptide chains in a stepwise manner. The specific sequence of JKC 363 is {Mpa}-Glu-His-{D-2-Nal}-Arg-Trp-Gly-Cys-Pro-Pro-Lys-Asp-NH2. A critical aspect of its synthesis is the formation of a disulfide bridge between the amino acids Mpa1 and Cys8, which is essential for the compound's structural integrity and functionality.
Industrial Production Methods
In industrial settings, large-scale production would typically employ high-performance liquid chromatography (HPLC) for purification after synthesis. This method ensures that the final product meets required purity standards necessary for biological testing and applications.
The molecular formula of JKC 363 is . The cyclic structure contributes to its stability and receptor binding characteristics. The disulfide bridge within the cyclic framework enhances its biological activity by maintaining a specific conformation that is recognized by the melanocortin receptors .
JKC 363 can undergo several types of chemical reactions:
Common reagents used in these reactions include hydrogen peroxide or iodine for oxidation, dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) for reduction, and coupling agents like N,N’-diisopropylcarbodiimide (DIC) for substitutions .
JKC 363 acts primarily as an antagonist at the MC4R. Its mechanism involves blocking receptor activation by endogenous ligands such as alpha-melanocyte-stimulating hormone (α-MSH). Studies indicate that JKC 363 does not activate MC4R at sub-micromolar concentrations but effectively inhibits receptor activation by full agonists . This antagonistic action has implications in regulating appetite and energy expenditure.
JKC 363 exhibits specific physical properties typical of cyclic peptides. These include:
The compound's melting point, boiling point, and other thermodynamic properties have not been extensively documented in available literature but are expected to align with those of similar cyclic peptides .
JKC 363 has significant applications in scientific research, particularly in pharmacology:
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: